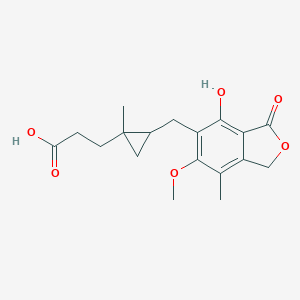
Docusate de potassium
Vue d'ensemble
Description
Le docusate de potassium, également connu sous le nom de sulfosuccinate de dioctyle et de potassium, est un composé chimique largement utilisé comme ramollisseur de selles. Il s'agit d'un sel de potassium du docusate, qui est un tensioactif anionique. Ce composé est principalement utilisé dans le domaine médical pour traiter la constipation en augmentant la quantité d'eau absorbée par les selles dans l'intestin, ce qui les rend plus molles et plus faciles à évacuer .
Applications De Recherche Scientifique
Le docusate de potassium a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme tensioactif dans diverses réactions et processus chimiques. Il aide à l'émulsification et à la stabilisation des mélanges.
Biologie : Utilisé dans les techniques de culture cellulaire et de biologie moléculaire pour améliorer la perméabilité des membranes cellulaires.
Médecine : Largement utilisé comme ramollisseur de selles pour traiter la constipation. Il est également utilisé en association avec d'autres médicaments pour améliorer leur absorption.
Industrie : Utilisé dans la formulation de produits pharmaceutiques, cosmétiques et de soins personnels en raison de ses propriétés tensioactives
5. Mécanisme d'action
Le this compound agit comme un tensioactif anionique, réduisant la tension superficielle des selles. Cela permet à plus d'eau et de graisse de se combiner aux selles, ce qui les rend plus molles et plus faciles à évacuer. Le composé augmente la sécrétion d'eau, de sodium, de chlorure et de potassium dans les intestins tout en diminuant l'absorption du glucose et du bicarbonate. Cela a pour effet de ramollir les selles et de faciliter leur passage dans les intestins .
Composés similaires :
Docusate de sodium : Un autre sel de docusate, couramment utilisé comme ramollisseur de selles.
Docusate de calcium : Un sel de calcium du docusate, également utilisé à des fins similaires.
Polyéthylène glycol : Une classe différente de laxatifs utilisée pour traiter la constipation.
Comparaison :
This compound vs docusate de sodium : Les deux composés ont des mécanismes d'action similaires et sont utilisés comme ramollisseurs de selles. Le this compound est préféré dans les cas où une supplémentation en potassium est nécessaire.
This compound vs docusate de calcium : Le docusate de calcium est moins utilisé que le this compound et de sodium. Il est souvent choisi pour les patients qui ont besoin d'une supplémentation en calcium.
This compound vs polyéthylène glycol : Le polyéthylène glycol agit en retenant l'eau dans les selles, tandis que le this compound réduit la tension superficielle. .
Mécanisme D'action
Target of Action
Docusate potassium, also known as dioctyl sulfosuccinate, is primarily targeted at the intestines . It is used as a stool softener and is indicated for the treatment of constipation .
Mode of Action
Docusate potassium acts by increasing the amount of water the stool absorbs in the gut, making the stool softer and easier to pass . It is thought to work by lowering the surface tension of hard, dry bowel motions, allowing water and fats to penetrate, which makes the bowel motion softer and easier to pass . This reduces straining .
Biochemical Pathways
It is known that the compound’s surfactant effect in the intestines allows fat and water into the feces to soften the stool .
Pharmacokinetics
It is known that docusate can be administered orally or rectally . The onset of action is typically between 12 hours to 5 days .
Result of Action
The primary result of docusate potassium’s action is the softening of the stool, making it easier to pass and thus relieving constipation . The effectiveness of docusate in treating constipation remains unclear, as several studies report docusate to be no more effective than placebo for increasing the frequency of stool or stool softening .
Action Environment
Environmental factors can influence the action, efficacy, and stability of docusate potassium. For instance, a lack of privacy or a change in bathroom habits can affect the effectiveness of the drug . .
Analyse Biochimique
Biochemical Properties
Docusate potassium interacts with the biochemical processes in the gut. It acts as a surfactant, reducing surface tension and allowing water and fats to penetrate the fecal mass . This interaction results in softer stools that are easier to pass .
Cellular Effects
The primary cellular effect of Docusate potassium is the increased absorption of water in the gut cells . This is achieved by altering the permeability of the cells, allowing more water to be absorbed by the stool .
Molecular Mechanism
The molecular mechanism of Docusate potassium involves its surfactant properties. It reduces the surface tension of the stool, allowing water and fats to penetrate the fecal mass . This makes the stool softer and easier to pass .
Temporal Effects in Laboratory Settings
The effects of Docusate potassium are usually seen within 1 to 3 days of medication . The exact temporal effects can vary depending on the individual’s response to the medication and the severity of the constipation .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Docusate potassium in animal models are limited, it is generally understood that the effects of the medication can vary with different dosages. It should be noted that excessive use or high doses of Docusate potassium may lead to diarrhea or stomach cramps .
Metabolic Pathways
Docusate potassium does not undergo significant metabolism in the body . Its primary action is in the gut, where it acts as a surfactant to increase the water content of the stool .
Transport and Distribution
Docusate potassium is taken orally and is distributed throughout the gut. It acts locally in the intestines, particularly in the colon where it exerts its stool-softening effects .
Subcellular Localization
As a stool softener, Docusate potassium primarily acts in the lumen of the gut. It does not have a specific subcellular localization as it does not enter cells to exert its effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le docusate de potassium est synthétisé par estérification de l'acide sulfosuccinique avec le 2-éthylhexanol, suivie d'une neutralisation avec de l'hydroxyde de potassium. La réaction comprend généralement les étapes suivantes :
Estérification : L'acide sulfosuccinique réagit avec le 2-éthylhexanol en présence d'un catalyseur tel que l'acide sulfurique pour former le sulfosuccinate de dioctyle.
Neutralisation : Le sulfosuccinate de dioctyle résultant est ensuite neutralisé avec de l'hydroxyde de potassium pour produire du this compound.
Méthodes de production industrielle : Dans les milieux industriels, la production de this compound implique des processus d'estérification et de neutralisation à grande échelle. Les conditions de réaction sont soigneusement contrôlées afin de garantir un rendement et une pureté élevés. Le produit final est souvent purifié par cristallisation ou d'autres techniques de séparation pour éliminer toute impureté .
Analyse Des Réactions Chimiques
Types de réactions : Le docusate de potassium subit principalement les types de réactions suivants :
Hydrolyse : En présence d'eau, le this compound peut s'hydrolyser pour former de l'acide sulfosuccinique et du 2-éthylhexanol.
Oxydation : Dans des conditions oxydantes, le this compound peut être oxydé pour former divers produits d'oxydation, notamment des acides sulfoniques.
Substitution : Le this compound peut subir des réactions de substitution avec d'autres espèces chimiques, conduisant à la formation de différents dérivés.
Réactifs et conditions courants :
Hydrolyse : Eau, conditions acides ou basiques.
Oxydation : Agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Substitution : Divers nucléophiles ou électrophiles en fonction du produit souhaité.
Principaux produits formés :
Hydrolyse : Acide sulfosuccinique et 2-éthylhexanol.
Oxydation : Acides sulfoniques et autres produits d'oxydation.
Substitution : Divers dérivés substitués du docusate.
Comparaison Avec Des Composés Similaires
Docusate Sodium: Another salt of docusate, commonly used as a stool softener.
Docusate Calcium: A calcium salt of docusate, also used for similar purposes.
Polyethylene Glycol: A different class of laxative used to treat constipation.
Comparison:
Docusate Potassium vs. Docusate Sodium: Both compounds have similar mechanisms of action and are used as stool softeners. docusate potassium is preferred in cases where potassium supplementation is needed.
Docusate Potassium vs. Docusate Calcium: Docusate calcium is less commonly used compared to docusate potassium and sodium. It is often chosen for patients who require calcium supplementation.
Docusate Potassium vs. Polyethylene Glycol: Polyethylene glycol works by retaining water in the stool, whereas docusate potassium reduces surface tension. .
Propriétés
Numéro CAS |
7491-09-0 |
|---|---|
Formule moléculaire |
C20H38KO7S |
Poids moléculaire |
461.7 g/mol |
Nom IUPAC |
potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C20H38O7S.K/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25); |
Clé InChI |
SRQKEEPVRWNRQZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+] |
SMILES isomérique |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+] |
SMILES canonique |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[K] |
Key on ui other cas no. |
7491-09-0 |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)


![2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125080.png)

![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)




